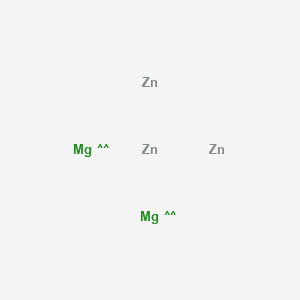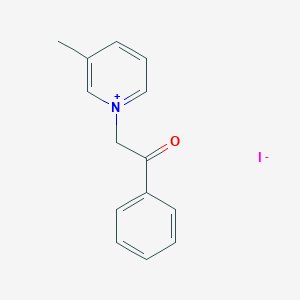
3-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium iodide is a chemical compound with the molecular formula C14H14INO It is a pyridinium salt that features a methyl group at the 3-position and a 2-oxo-2-phenylethyl group at the 1-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium iodide typically involves the reaction of 3-methylpyridine with 2-oxo-2-phenylethyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{3-Methylpyridine} + \text{2-Oxo-2-phenylethyl iodide} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
3-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as halides (Cl-, Br-) or other anions can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce different pyridinium salts.
科学研究应用
3-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism by which 3-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium iodide exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.
相似化合物的比较
Similar Compounds
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride
- 1-(2-oxo-2-phenylethyl)pyridin-1-ium iodide
Uniqueness
3-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium iodide is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
属性
CAS 编号 |
6276-63-7 |
|---|---|
分子式 |
C14H14INO |
分子量 |
339.17 g/mol |
IUPAC 名称 |
2-(3-methylpyridin-1-ium-1-yl)-1-phenylethanone;iodide |
InChI |
InChI=1S/C14H14NO.HI/c1-12-6-5-9-15(10-12)11-14(16)13-7-3-2-4-8-13;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
InChI 键 |
PPMFPPCYOLTPJO-UHFFFAOYSA-M |
规范 SMILES |
CC1=C[N+](=CC=C1)CC(=O)C2=CC=CC=C2.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


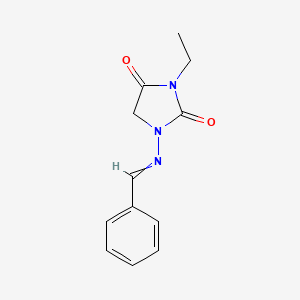
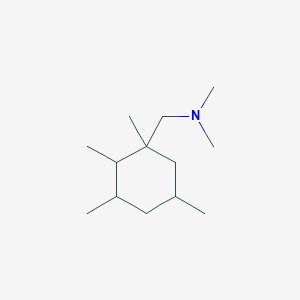
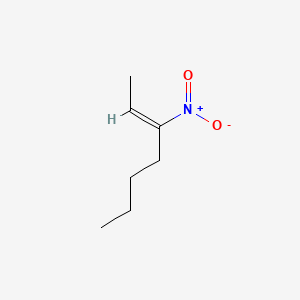

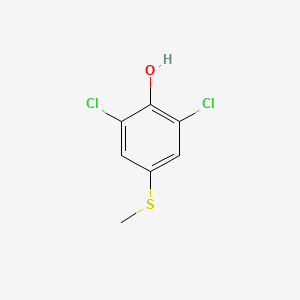

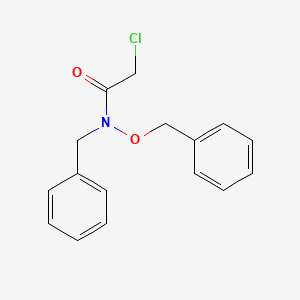

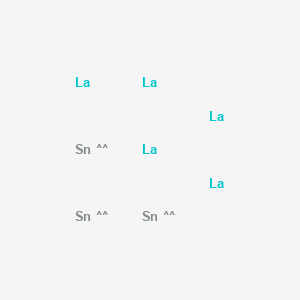
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B14721908.png)
![[2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14721910.png)
![4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol](/img/structure/B14721918.png)
silane](/img/structure/B14721922.png)
